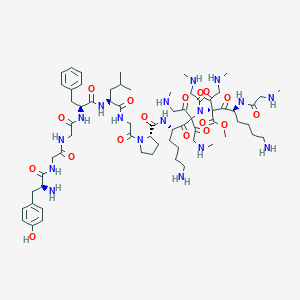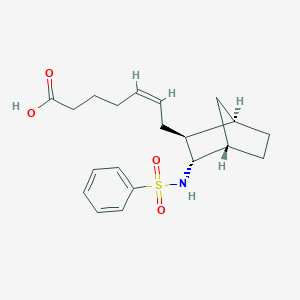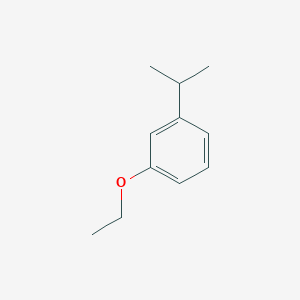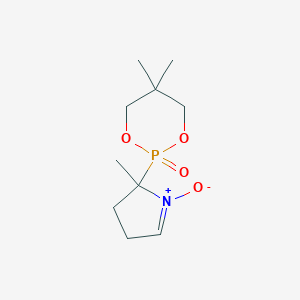
Cypmpo
Übersicht
Beschreibung
CYPMPO, a cyclic DEPMPO-type nitrone, is evaluated for its spin-trapping capabilities toward hydroxyl and superoxide radicals . It has been found to have antioxidant and anti-tumor activity .
Synthesis Analysis
The synthesis of CYPMPO has been described in the literature . It is a cyclic DEPMPO-type nitrone . More detailed information about its synthesis can be found in the referenced papers .
Molecular Structure Analysis
The molecular formula of CYPMPO is C10H18NO4P . Its molecular weight is 247.23 . The SMILES notation for CYPMPO is CC1(P2(OCC(C)(C)CO2)=O)N+=CCC1 .
Chemical Reactions Analysis
CYPMPO is a spin-trapping reagent . It has a larger reaction rate constant with superoxide anion than DMPO, and the superoxide adduct of CYPMPO is more stable than that of DMPO .
Physical And Chemical Properties Analysis
CYPMPO is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol . Its λmax is 240 nm .
Wissenschaftliche Forschungsanwendungen
Spin Trapping of Free Radicals
CYPMPO (5-(2,2-dimethyl-1,3-propoxyl cyclophosphoryl)-5-methyl-1-pyrroline N-oxide) is a phosphorus-containing spin trap that has been useful in aqueous media . It has been used to evaluate free radical trapping rate constants of newly synthesized CYPMPO-type spin traps . The spin trapping of five free radical species, i.e., superoxide, hydroxyl radical, alkoxyl radical, alkyl peroxyl radical, and methyl radical, has been investigated .
Use of Derivatives for Spin Trapping
Derivatives of CYPMPO, such as 2,2-dibutyl-substituted CYPMPO (DBCYP) and 5-phenyl-substituted CYPMPO (PhCYP), have been synthesized and their spin trapping rate constants evaluated . These derivatives have shown comparable spin trapping rate constants to CYPMPO, making them potentially useful in both aqueous and non-aqueous media .
Superoxide Radical Trapping
CYPMPO has been found to be effective in trapping superoxide radicals . In fact, the spin-trapping rate constant of PhCYP against superoxide was found to be 44% higher than that of CYPMPO .
Use in Radiation Research
CYPMPO has been used in radiation research, particularly in the study of water decomposition radicals . The reactivities of CYPMPO toward a hydrated electron and a hydroxyl radical have been investigated using a pulse radiolysis system .
Comparison with Other Spin Traps
The effectiveness of CYPMPO has been compared with other spin traps like DMPO (5,5-Dimethyl-1-pyrroline N-oxide) . The oxygen radicals produced by gamma-ray irradiation have also been discussed in relation to CYPMPO .
Practical Advantages
CYPMPO has practical advantages over other spin traps like DEPMPO and DMPO due to its high melting point (126°C), low hygroscopic properties, and long shelf-life in aqueous solutions .
Wirkmechanismus
Target of Action
CYPMPO, a cyclic DEPMPO-type nitrone, is primarily targeted towards hydroxyl and superoxide radicals . These radicals are reactive oxygen species (ROS) that play a crucial role in various biological and chemical systems .
Mode of Action
CYPMPO acts as a spin-trapping reagent . It has a larger reaction rate constant with superoxide anion than DMPO, another commonly used spin trapping agent . The superoxide adduct of CYPMPO is more stable than that of DMPO . This means that CYPMPO can effectively trap these radicals and prevent them from causing oxidative damage .
Biochemical Pathways
The primary biochemical pathway influenced by CYPMPO involves the trapping of free radicals, specifically hydroxyl and superoxide radicals . By trapping these radicals, CYPMPO prevents them from participating in harmful oxidative reactions that can damage cells and tissues .
Pharmacokinetics
This suggests that CYPMPO may have good bioavailability and can be effectively used in biological systems without causing significant toxicity .
Result of Action
The primary result of CYPMPO’s action is the effective trapping of hydroxyl and superoxide radicals . This leads to a reduction in oxidative stress and potential damage to cells and tissues . Additionally, CYPMPO has been associated with antioxidant and anti-tumor activity .
Action Environment
The effectiveness of CYPMPO can be influenced by various environmental factors. For instance, the spin-trapping capabilities of CYPMPO are effective in both aqueous and non-aqueous media . Furthermore, CYPMPO has a high melting point (126°C), low hygroscopic properties, and long shelf-life in aqueous solutions, offering significant practical advantages for use over other spin traps .
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIWEPJAIOTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cypmpo | |
CAS RN |
934182-09-9 | |
| Record name | 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
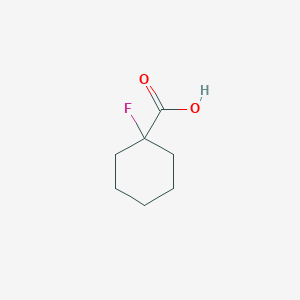
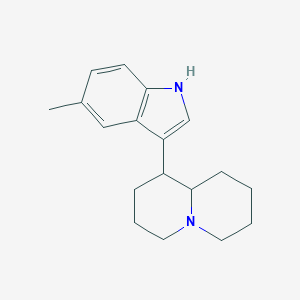
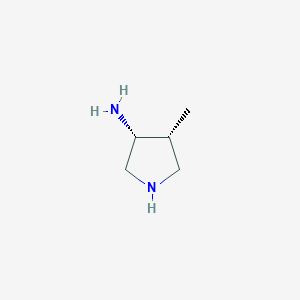


![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)

